methyl (2S,3R,4aR,6aS,14aS,14bS)-3,10-dihydroxy-2,4a,6,6a,9,14a-hexamethyl-4,11-dioxo-1,3,5,13,14,14b-hexahydropicene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl (2S,3R,4aR,6aS,14aS,14bS)-3,10-dihydroxy-2,4a,6,6a,9,14a-hexamethyl-4,11-dioxo-1,3,5,13,14,14b-hexahydropicene-2-carboxylate is a natural product found in Orthosphenia mexicana, Peritassa campestris, and Cheiloclinium cognatum with data available.
Scientific Research Applications
Synthesis and Structural Analysis
The compound has been involved in various synthesis processes and structural analysis studies. For instance, it is utilized in the synthesis of nuclear analogs of β-lactam antibiotics, with a focus on the structural assignments of isomers like 7-(3-phenoxyacetamido-1,3-dimethyl-Δ3-O-2-isocephem-4-carboxylic acids (14a and 14b) (Doyle, Luh, & Martel, 1977).
Applications in Herbicide Development
The compound is also a precursor in the development of bicyclic herbicides. Intramolecular Stork-Danheiser kinetic alkylation reactions of methyl 1-(haloalkyl)-3-methoxy-5-oxocyclohex-3-ene-1-carboxylate derivatives, including this compound, have been explored for creating effective herbicides (Liepa et al., 1992).
Novel Compound Formation
Research on novel tricyclic cyclobutanone ketals involves this compound, where its conformation and molecular structure are key points of interest. Such studies contribute to understanding complex molecular geometries (Britten, Kassam, & Warkentin, 1997).
Photochemical Properties
The compound's derivatives have been studied for their photochemical properties. For example, phenoxy derivatives of anthra[2,3-b]furan-5,10-dione, closely related to this compound, show promising photochromic behavior, which is crucial for developing new materials with unique light-responsive characteristics (Shchekotikhin et al., 2008).
Photodiode Applications
Research on pyrimidine fused quinolone carboxylate moiety, including this compound, has revealed potential applications in photodiode manufacturing. The optical properties and structural characterizations of such compounds contribute to the development of organic photodiodes (Elkanzi et al., 2020).
Properties
Molecular Formula |
C30H36O6 |
---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
methyl (2S,3R,4aR,6aS,14aS,14bS)-3,10-dihydroxy-2,4a,6,6a,9,14a-hexamethyl-4,11-dioxo-1,3,5,13,14,14b-hexahydropicene-2-carboxylate |
InChI |
InChI=1S/C30H36O6/c1-15-13-29(5)21(14-30(6,26(35)36-7)25(34)24(29)33)28(4)11-10-27(3)18(22(15)28)9-8-17-16(2)23(32)20(31)12-19(17)27/h8-9,12,21,25,32,34H,10-11,13-14H2,1-7H3/t21-,25-,27+,28-,29+,30-/m0/s1 |
InChI Key |
JBKXDADFFNVBTG-ZYWUOJASSA-N |
Isomeric SMILES |
CC1=C2C3=CC=C4C(=C(C(=O)C=C4[C@@]3(CC[C@]2([C@@H]5C[C@]([C@H](C(=O)[C@@]5(C1)C)O)(C)C(=O)OC)C)C)O)C |
Canonical SMILES |
CC1=C2C3=CC=C4C(=C(C(=O)C=C4C3(CCC2(C5CC(C(C(=O)C5(C1)C)O)(C)C(=O)OC)C)C)O)C |
Synonyms |
netzahualcoyone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.